
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is an organic compound with a complex structure that includes benzoyl, butanoyloxy, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-benzoyl-2-butanoyloxy-3-nitrophenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, water.
Major Products Formed
Oxidation: 4-amino-2-butanoyloxy-3-nitrophenyl butanoate.
Reduction: 4-benzoyl-2-butanoyloxy-3-hydroxyphenyl butanoate.
Substitution: 4-benzoyl-2-butanoyloxy-3-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoyl and butanoyloxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate biological pathways and processes, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) acetate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) propanoate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) hexanoate
Uniqueness
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is unique due to its specific combination of functional groups. The presence of both benzoyl and butanoyloxy groups provides distinct chemical and physical properties, making it versatile for various applications. Its nitro group also adds to its reactivity and potential for modification.
Eigenschaften
CAS-Nummer |
383382-83-0 |
|---|---|
Molekularformel |
C21H21NO7 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate |
InChI |
InChI=1S/C21H21NO7/c1-3-8-17(23)28-16-13-12-15(20(25)14-10-6-5-7-11-14)19(22(26)27)21(16)29-18(24)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
NHLVCFHQFCMAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

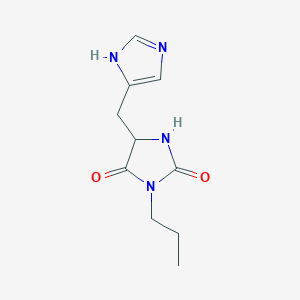
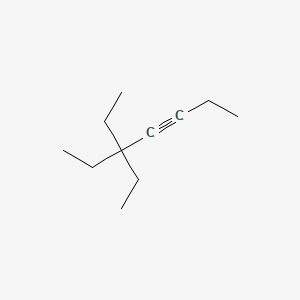
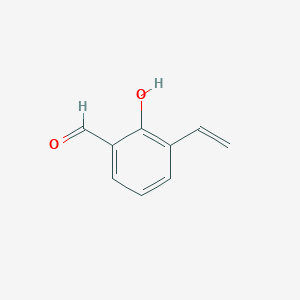
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

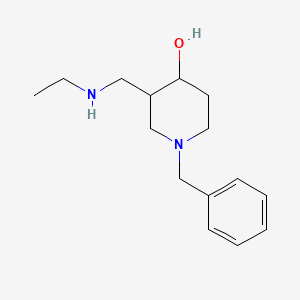
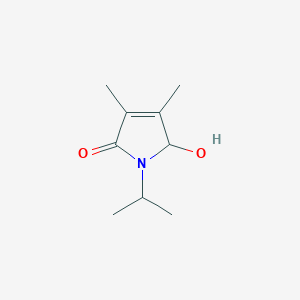
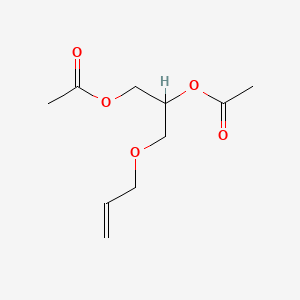


![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
